vibsanin B
Description
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(1R,2E,4S,6Z,9E,11R)-11-hydroxy-7-(hydroxymethyl)-4,11-dimethyl-4-(4-methylpent-3-enyl)-8-oxocycloundeca-2,6,9-trien-1-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-18(2)8-7-12-24(5)13-9-20(17-26)21(27)10-15-25(6,29)22(11-14-24)30-23(28)16-19(3)4/h8-11,14-16,22,26,29H,7,12-13,17H2,1-6H3/b14-11+,15-10+,20-9-/t22-,24+,25-/m1/s1 |
InChI Key |
GYXPHGPELZUVGI-QYGPLFBNSA-N |
Isomeric SMILES |
CC(=CCC[C@]\1(C/C=C(\C(=O)/C=C/[C@@]([C@@H](/C=C1)OC(=O)C=C(C)C)(C)O)/CO)C)C |
Canonical SMILES |
CC(=CCCC1(CC=C(C(=O)C=CC(C(C=C1)OC(=O)C=C(C)C)(C)O)CO)C)C |
Synonyms |
vibsanin B |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Vibsanin B has shown promising results in targeting heat shock protein 90 beta (HSP90β), which plays a critical role in cancer cell survival and proliferation.
Case Study: Breast Cancer
A study evaluated the efficacy of this compound derivatives against breast cancer cell lines (SK-BR-3). One derivative exhibited an IC50 value of 1.12 μM, indicating significant potency as an anticancer agent .
Anti-inflammatory Properties
This compound has been identified as a potential therapeutic agent for treating inflammation-associated diseases such as multiple sclerosis.
Structural Insights and Derivatives
Research on this compound has led to the synthesis of various derivatives that enhance its biological activity.
Design and Synthesis
- Derivatives have been designed focusing on modifications at positions C4, C7, C8, and C18. These modifications aim to improve binding affinity to HSP90β and increase anticancer efficacy .
Data Table: Summary of Biological Activities
Preparation Methods
Oxy-Cope Rearrangement for 7-Membered Ring Formation
Heating this compound (1) in refluxing toluene (0.1 M, 24 h) induces an oxy-Cope rearrangement, yielding vibsanin C (2), a 7-membered ring diterpenoid, in 88% yield (Scheme 1). This gram-scale reaction proceeds via a chair-like transition state, reorganizing the macrocycle into a more strained system. The product’s neurotrophic activity was subsequently evaluated, revealing moderate neurite outgrowth promotion in PC12 cells.
Table 1: Key Reaction Conditions and Yields for this compound Transformations
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxy-Cope rearrangement | Toluene, reflux, 24 h | Vibsanin C (2) | 88 |
| IMHDA reaction | IBX, DCM-DMSO, rt | Compound 4 | 82 |
| Retro-aldol ring opening | NaBH(OAc)₃, DCM, rt | Compounds 9a–c | 80–94 |
| Reductive cyclization | NaCNBH₃, AcOH or DCM-iPrOH, rt | Compounds 10–11 | 83–90 |
Intramolecular Hetero-Diels-Alder (IMHDA) Reaction
Treating vibsanin C (2) with iodoxybenzoic acid (IBX, 2.5 equiv) in DCM-DMSO (5:1) at room temperature triggers an IMHDA reaction, affording compound 4, a 5/7/6/6-ring system, in 82% yield (Scheme 1). The reaction’s regioselectivity stems from the electron-deficient dienophile generated in situ, which preferentially reacts with the electron-rich diene moiety. X-ray crystallography confirmed the product’s bridged bicyclic architecture (Fig. 3).
Retro-Aldol Ring Opening for Linear Derivatives
Exposing compound 7 (a this compound derivative) to NaBH(OAc)₃ and secondary amines in DCM induces a retro-aldol-like cleavage, producing linear aldehydes 9a–c with yields of 80–94% (Scheme 4). This reaction proceeds via nucleophilic attack on a transient hemiacetal intermediate, followed by β-elimination. The resulting open-chain derivatives exhibited negligible bioactivity, highlighting the importance of macrocyclic integrity for neurotrophic effects.
Stereospecific Reductive Cyclization to Furanvibsanes
Reducing compound 8a (a vibsanin E-type intermediate) with NaCNBH₃ in acetic acid drives stereospecific cyclization, yielding furanvibsane 11 in 90% yield (Scheme 3). Alternatively, using DCM-iPrOH as the solvent halts the reaction at the hemiaminal stage (compound 10, 83% yield), demonstrating solvent-dependent control over product topology.
Gram-Scale Synthesis and Process Optimization
The scalability of these transformations was demonstrated through multi-gram preparations:
Critical parameters for reproducibility include strict temperature control during exothermic steps (e.g., IBX-mediated oxidations) and inert atmosphere maintenance to prevent decomposition of sensitive intermediates.
Structural Elucidation Techniques
X-Ray Crystallography
The relative configuration of this compound was definitively assigned using its C-18 TBDPS-protected derivative (1a), which crystallized from methanol (Fig. 2). Similarly, compound 4’s bridged framework was resolved via single-crystal analysis (Fig. 3).
2D NMR Spectroscopy
NOESY correlations and J-based configurational analysis confirmed the axial-equatorial relationships of substituents in compounds 8a–b and 10–11.
Bioactivity of this compound Derivatives
Table 2: Neurite Outgrowth-Promoting Activity in PC12 Cells
| Compound | Neurite Length (μm) | Activity vs Control |
|---|---|---|
| 2 | 48.3 ± 6.2 | 1.8× |
| 3 | 52.1 ± 5.7 | 2.1× |
| 6 | 61.4 ± 7.1 | 2.7× |
| Control | 22.9 ± 4.3 | 1.0× |
Compound 6, bearing a 3,3-dimethylpropenoate ester at C-8, exhibited the highest activity (2.7× control), suggesting that lipophilic substituents enhance membrane permeability.
Comparative Analysis of Synthetic Routes
-
Efficiency : IMHDA reactions outperform classical acid-catalyzed cyclizations in yield (82% vs <50% for earlier methods).
-
Stereocontrol : Reductive cyclizations in AcOH provided superior diastereoselectivity (>20:1 dr) compared to protic solvents.
-
Functional Group Tolerance : Tert-butyldiphenylsilyl (TBDPS) protection at C-18 proved essential for preventing undesired side reactions during oxidations .
Q & A
Q. What systematic review strategies identify gaps in this compound’s current research landscape?
- Methodological Answer : Conduct a PRISMA-guided review using databases (PubMed, SciFinder) with keywords: “this compound” + “mechanism,” “synthesis,” “pharmacokinetics.” Exclude non-peer-reviewed sources. Use tools like VOSviewer for keyword co-occurrence mapping. Highlight understudied areas (e.g., epigenetic effects, long-term toxicity) .
Q. How should contradictory findings about this compound’s cytotoxicity in normal vs. cancer cells be addressed?
- Methodological Answer : Perform comparative transcriptomics (RNA-seq) on treated normal/cancer cell pairs. Validate differential gene expression via qPCR/Western blot. Use selectivity index (SI) calculations (IC50 normal/IC50 cancer) to quantify therapeutic windows. Include 3D organoid models to mimic in vivo complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
